molecular formula C17H16N2O2 B15358871 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline

4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline

Cat. No.: B15358871
M. Wt: 280.32 g/mol
InChI Key: DSFFAONJTCLWCI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation can reduce the nitro group to an amine.

  • Substitution: Halogenation reactions using bromine (Br₂) or iodine (I₂) can introduce halogen atoms onto the phenyl ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 4,4-dimethyl-5-(4-aminophenyl)-3H-isoquinoline.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • 4-Nitroquinoline: Similar structure but lacks the dimethyl groups.

  • 3H-Isoquinoline derivatives: Various isoquinoline derivatives with different substituents.

Uniqueness: 4,4-Dimethyl-5-(4-nitrophenyl)-3H-isoquinoline is unique due to its specific combination of the nitro group and dimethyl groups, which influence its chemical reactivity and biological activity.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in advancing research and development in chemistry, biology, medicine, and industry is significant, warranting further exploration and investigation.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4,4-dimethyl-5-(4-nitrophenyl)-3H-isoquinoline

InChI

InChI=1S/C17H16N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-10H,11H2,1-2H3

InChI Key

DSFFAONJTCLWCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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